1,3,5-Trithiane-2,4,6-tricarboxylic acid

Catalog No.
S14323801
CAS No.
68928-51-8
M.F
C6H6O6S3
M. Wt
270.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trithiane-2,4,6-tricarboxylic acid

CAS Number

68928-51-8

Product Name

1,3,5-Trithiane-2,4,6-tricarboxylic acid

IUPAC Name

1,3,5-trithiane-2,4,6-tricarboxylic acid

Molecular Formula

C6H6O6S3

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C6H6O6S3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h4-6H,(H,7,8)(H,9,10)(H,11,12)

InChI Key

VZFJMKRFMNCZSK-UHFFFAOYSA-N

Canonical SMILES

C1(SC(SC(S1)C(=O)O)C(=O)O)C(=O)O

1,3,5-Trithiane-2,4,6-tricarboxylic acid is a sulfur-containing organic compound with the molecular formula C6H6O6S3C_6H_6O_6S_3. This compound features a trithiane ring structure, which consists of three sulfur atoms and three carbon atoms in a cyclic arrangement, with carboxylic acid groups attached at the 2, 4, and 6 positions. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.

Typical of carboxylic acids and thioethers. Key reactions include:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide to form a less oxidized derivative.
  • Reduction: The sulfur atoms in the trithiane ring can be reduced to yield thiols or other sulfur-containing compounds.

These reactions make 1,3,5-trithiane-2,4,6-tricarboxylic acid a versatile intermediate in organic synthesis.

Research indicates that 1,3,5-trithiane-2,4,6-tricarboxylic acid exhibits biological activity that may be beneficial in pharmaceutical applications. Its structure allows for interactions with biological macromolecules, potentially leading to:

  • Antioxidant Properties: Compounds containing sulfur often exhibit antioxidant activity, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity: Some studies suggest that derivatives of trithiane compounds can possess antimicrobial properties.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potentials.

The synthesis of 1,3,5-trithiane-2,4,6-tricarboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors containing sulfur and carbon functionalities.
  • Carboxylation: Introducing carboxylic acid groups through reactions such as carbonylation or via the use of carbon dioxide sources.
  • Functional Group Transformations: Converting existing functional groups into carboxylic acids through oxidation or hydrolysis.

These methods highlight the compound's synthetic versatility and its potential as a building block in organic chemistry.

1,3,5-Trithiane-2,4,6-tricarboxylic acid has several potential applications:

  • Organic Synthesis: Used as an intermediate for synthesizing other complex organic molecules.
  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting oxidative stress-related diseases.
  • Agricultural Chemicals: Potential use in developing new agrochemicals due to its unique chemical properties.

Several compounds share structural similarities with 1,3,5-trithiane-2,4,6-tricarboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3,5-Triazine-2,4,6-tricarboxylic acidTriazine derivativeContains nitrogen instead of sulfur; used in agrochemicals
1,3-Dithiolane-2-thioneDithiolane derivativeContains two sulfur atoms; used in organic synthesis
1-ThioglycerolThiol compoundExhibits strong reducing properties; used in biochemistry

Uniqueness of 1,3,5-Trithiane-2,4,6-tricarboxylic Acid

The unique combination of three sulfur atoms within a cyclic structure along with multiple carboxylic acid groups distinguishes 1,3,5-trithiane-2,4,6-tricarboxylic acid from other similar compounds. This configuration not only affects its reactivity but also enhances its potential for diverse applications in medicinal chemistry and materials science.

XLogP3

1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

269.93265143 g/mol

Monoisotopic Mass

269.93265143 g/mol

Heavy Atom Count

15

UNII

V3L3B9KB56

General Manufacturing Information

1,3,5-Trithiane-2,4,6-tricarboxylic acid: INACTIVE

Dates

Last modified: 08-10-2024

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